Cas no 79199-51-2 (4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol)
79199-51-2 structure
Product Name:4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol
Numero CAS:79199-51-2
MF:C18H22O4
MW:302.364885807037
CID:984587
PubChem ID:97762
Update Time:2025-04-20
4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol
- 4,4'-(1,2-Diethylethylene)dipyrocatechol
- 3,3'-Dihydroxyhexestrol
- 4,4'-hexane-3,4-diyldibenzene-1,2-diol
- AG-H-17813
- BRN 3417559
- meso-3,4-Bis-(3,4-dihydroxy-phenyl)-hexan
- meso-3,4-bis-(3,4-dihydroxy-phenyl)-hexane
- Pyrocatechol, 4,4'-(1,2-diethylethylene)di-
- Pyrocatechol, 4,4'-(meso-1,2-diethylethylene)di-
- NSC-35753
- Q27115986
- HMS3085C09
- REL-4,4'-((1R,2S)-1,2-DIETHYL-1,2-ETHANEDIYL)BIS(1,2-BENZENEDIOL)
- cid_97762
- NSC 35753
- 414R2XFD5W
- CHEBI:34319
- CHEMBL14702
- 4-[4-[3,4-bis(oxidanyl)phenyl]hexan-3-yl]benzene-1,2-diol
- 4-[2-(3,4-dihydroxyphenyl)-1-ethyl-butyl]pyrocatechol
- 3',3''-DIHYDROXYHEXESTROL
- UNII-414R2XFD5W
- BDBM81212
- 79199-51-2
- SMR001526695
- 4-[2-(3,4-dihydroxyphenyl)-1-ethyl-butyl]benzene-1,2-diol
- MLS002607934
- 1,2-BENZENEDIOL, 4,4'-((1R,2S)-1,2-DIETHYL-1,2-ETHANEDIYL)BIS-, REL-
- DTXSID6022503
- 1,2-BENZENEDIOL, 4,4'-(1,2-DIETHYL-1,2-ETHANEDIYL)BIS-, (R*,S*)-
-
- Inchi: 1S/C18H22O4/c1-3-13(11-5-7-15(19)17(21)9-11)14(4-2)12-6-8-16(20)18(22)10-12/h5-10,13-14,19-22H,3-4H2,1-2H3
- Chiave InChI: SQJDIVYCVVFMOZ-UHFFFAOYSA-N
- Sorrisi: OC1=C(C=CC(=C1)C(CC)C(C1C=CC(=C(C=1)O)O)CC)O
Proprietà calcolate
- Massa esatta: 302.15186
- Massa monoisotopica: 302.152
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 303
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80.9A^2
- XLogP3: 4.5
Proprietà sperimentali
- Densità: 1.238
- Punto di ebollizione: 490.369°C at 760 mmHg
- Punto di infiammabilità: 228.797°C
- Indice di rifrazione: 1.625
- PSA: 80.92
- LogP: 4.19640
4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
79199-51-2 (4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol) Prodotti correlati
- 75520-41-1(Acetyl Coenzyme A Trilithium Salt)
- 1139-46-4(4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol)
- 27686-84-6(4,4'-((2R,3S)-2,3-Dimethylbutane-1,4-diyl)bis(benzene-1,2-diol))
- 25735-67-5(Phenol, 4-sec-pentyl-)
- 5635-50-7(Vitestrol)
- 84-16-2(Hexestrol)
- 500-38-9(Nordihydroguaiaretic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso